Di-tert-butyl(methyl)phosphonium tetrafluoroborate
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Overview
Description
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a phosphonium salt with the molecular formula C9H22BF4P. It is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The compound is known for its stability and effectiveness in facilitating various chemical transformations.
Mechanism of Action
Target of Action
Di-tert-butyl(methyl)phosphonium tetrafluoroborate primarily targets the 5-HT 2B receptor . This receptor plays a crucial role in the serotonin system, which is involved in numerous physiological processes in the body.
Mode of Action
The compound interacts with its target, the 5-HT 2B receptor, by binding to it. This binding can lead to changes in the receptor’s activity, potentially influencing the serotonin system .
Biochemical Pathways
this compound may affect the serotonin pathway, given its interaction with the 5-HT 2B receptor This pathway is involved in various physiological processes, including mood regulation, gastrointestinal function, and cardiovascular function
Result of Action
Its interaction with the 5-ht 2b receptor suggests that it may influence the serotonin system .
Preparation Methods
The synthesis of di-tert-butyl(methyl)phosphonium tetrafluoroborate typically involves the reaction of di-tert-butylmethylphosphine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Di-tert-butyl(methyl)phosphonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. Common reagents include palladium catalysts and various boron or halide compounds.
Borylation Reactions: It can be used in the palladium-catalyzed borylation of primary alkyl electrophiles using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source.
Scientific Research Applications
Di-tert-butyl(methyl)phosphonium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is employed in various catalytic processes, particularly those involving palladium-catalyzed cross-coupling reactions.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
Biological Research: The compound may be used in the preparation of precursors for biologically active molecules, such as nantenine analogs with affinity for the 5-HT2B receptor.
Comparison with Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is unique in its stability and effectiveness as a reagent in organic synthesis. Similar compounds include:
Tri-tert-butylphosphonium tetrafluoroborate: Another phosphonium salt used in similar catalytic reactions.
Di-tert-butylmethylphosphine: A related phosphine compound used as a ligand in various catalytic processes.
Tributylphosphine tetrafluoroborate: Another phosphonium salt with similar applications in organic synthesis.
These compounds share similar chemical properties but may differ in their reactivity and specific applications.
Properties
IUPAC Name |
ditert-butyl(methyl)phosphanium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLRXCAHKUWJS-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BF4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-30-3, 479094-62-7 |
Source
|
Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Di-tert-butyl(methyl)phosphonium tetrafluoroborate in palladium-catalyzed reactions?
A1: this compound serves as a precursor for ligands in palladium-catalyzed cross-coupling reactions []. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, widely used in organic synthesis and pharmaceutical development.
Q2: How does this compound contribute to the synthesis of benzo-bis-thiadiazoles?
A2: Research has shown that this compound, in conjunction with palladium acetate, facilitates the direct C–H arylation of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with various bromo(iodo)arenes and -thiophenes []. This method provides a selective route to synthesize both 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles, valuable compounds for materials science applications.
Q3: Can this compound impact the crystallization process in perovskite solar cell fabrication?
A3: Yes, recent studies have demonstrated that this compound can be utilized to control the crystallization of FAPbI3-based perovskites in solar cells []. By forming a low-solubility complex with PbI2, it acts as a seed during the solvent-evaporation process, leading to improved film quality and enhanced device efficiency. This "heterogeneous seeding-induced crystallization" approach highlights the versatility of this compound in materials science beyond its traditional role in catalysis.
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